molecular formula C21H19BrN2O2 B2964212 2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903403-72-4

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2964212
CAS RN: 1903403-72-4
M. Wt: 411.299
InChI Key: IUVOYPJGCVZQHN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as BQ-123, is a peptide antagonist that selectively binds to the endothelin A (ETA) receptor. This compound has been widely studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and cancer.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, have shown significant potential as anticorrosive materials. Their high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups allow them to effectively adsorb on metallic surfaces and form stable chelating complexes, thus protecting the metals from corrosion. This is particularly relevant in industrial applications where the longevity and integrity of metallic components are critical (Verma, Quraishi, & Ebenso, 2020).

Heterocyclic Compounds Synthesis

Enaminoketones and their cyclic derivatives play a crucial role as intermediates in the synthesis of heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. The molecule , by virtue of its structure, may act as a versatile building block for creating a variety of biologically relevant and structurally complex heterocyclic compounds. This synthetic utility highlights its importance in drug discovery and the development of new materials (Negri, Kascheres, & Kascheres, 2004).

Environmental Degradation of Pollutants

Research into the photocatalytic degradation of aromatic and alicyclic pollutants has shown that certain quinoline derivatives, through their interaction with catalysts like TiO2 under UV light, can lead to the mineralization of harmful environmental pollutants. This process involves the oxidation, cleavage of bonds, and formation of less harmful by-products, suggesting potential applications in water treatment and environmental remediation (Pichat, 1997).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, which are structurally related to the molecule of interest, have been extensively studied for their applications in optoelectronic devices. These compounds, when incorporated into π-extended conjugated systems, exhibit promising electroluminescent properties. This makes them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the molecule's potential relevance in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-(4-bromophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2/c22-17-8-6-15(7-9-17)13-20(25)24-12-10-18(14-24)26-19-5-1-3-16-4-2-11-23-21(16)19/h1-9,11,18H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVOYPJGCVZQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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